molecular formula C22H20F2N4O3S2 B2746054 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methanesulfonylbenzamide CAS No. 1171338-06-9

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methanesulfonylbenzamide

Cat. No.: B2746054
CAS No.: 1171338-06-9
M. Wt: 490.54
InChI Key: HUDBBWMMOFADFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methanesulfonylbenzamide is a potent and selective cell-permeable inhibitor targeting the Mitotic Kinase Mps1 (also known as TTK). This compound binds to the kinase domain of Mps1, effectively blocking its enzymatic activity and leading to the improper attachment of chromosomes to the mitotic spindle, a state known as spindle assembly checkpoint (SAC) silencing. The primary research application of this inhibitor is to induce severe chromosome segregation errors and promote aneuploidy in cell-based assays, thereby facilitating the study of cell division, genomic instability, and mitotic catastrophe. Its high selectivity makes it an invaluable chemical probe for dissecting the complex roles of Mps1 in the SAC, kinetochore-microtubule interactions, and centrosome duplication. Researchers utilize this compound extensively in cancer biology to investigate novel therapeutic strategies, as inhibition of Mps1 function is known to preferentially sensitize and kill cancer cells with pre-existing chromosomal instability, offering a potential synthetic lethal approach. Studies employing this inhibitor are crucial for understanding the mechanisms that preserve genomic integrity and for validating Mps1 as a promising oncology target.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3S2/c1-13-10-14(2)28(26-13)9-8-27(21(29)16-6-4-5-7-19(16)33(3,30)31)22-25-20-17(24)11-15(23)12-18(20)32-22/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDBBWMMOFADFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Compound Core Heterocycle Substituents Key Functional Groups Spectral Data (IR/NMR)
Target Compound Benzothiazole 4,6-difluoro; methanesulfonyl; pyrazole-ethyl C=S (if present), SO₂, C-F Not explicitly provided in evidence
Hydrazinecarbothioamides [4–6] Hydrazine-thioamide 2,4-difluorophenyl; phenylsulfonyl C=S (~1243–1258 cm⁻¹), C=O (~1663–1682 cm⁻¹) NH stretches: 3150–3319 cm⁻¹
Triazole-thiones [7–9] 1,2,4-Triazole 2,4-difluorophenyl; phenylsulfonyl C=S (~1247–1255 cm⁻¹); NH (~3278–3414 cm⁻¹) Absence of C=O confirms cyclization

Key Observations :

  • The methanesulfonyl group (SO₂) in the target compound is smaller and more electron-withdrawing than the phenylsulfonyl groups in analogs, which may influence solubility and target affinity .
  • Fluorine substituents (4,6-difluoro in benzothiazole vs. 2,4-difluorophenyl in analogs) suggest tailored steric and electronic effects for specific bioactivity.

Analog Compounds :

  • Hydrazinecarbothioamides [4–6] were synthesized via reaction of benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate, followed by cyclization to triazole-thiones [7–9] using NaOH .
  • S-alkylation with α-halogenated ketones produced derivatives with enhanced stability and lipophilicity .

Comparison :

  • Both the target compound and analogs rely on heterocyclic ring formation (benzothiazole vs. triazole) and sulfonyl group incorporation.
  • The pyrazole-ethyl chain in the target compound may require alkylation steps similar to those used for S-alkylated triazoles in the analogs .

Spectral and Analytical Data

Infrared Spectroscopy :

  • The absence of a C=O stretch (~1660 cm⁻¹) in triazole-thiones [7–9] confirms cyclization, whereas hydrazinecarbothioamides [4–6] retain this feature . The target compound’s methanesulfonyl group would exhibit strong SO₂ asymmetric/symmetric stretches (~1350–1150 cm⁻¹).
  • C-F stretches (~1100–1000 cm⁻¹) and C-S vibrations (~1250 cm⁻¹) are critical for structural validation in all compounds .

NMR Spectroscopy :

  • Analogs show distinct ¹H-NMR signals for NH protons (~10–12 ppm) and aromatic fluorine-coupled splitting patterns. The target compound’s pyrazole methyl groups (3,5-dimethyl) would resonate as singlets near ~2.5 ppm.

Methodological Considerations

Structural elucidation of such compounds often employs X-ray crystallography , with refinement using software like SHELX . For example, SHELXL’s robustness in handling small-molecule crystallography ensures precise determination of bond lengths and angles, critical for comparing steric effects of substituents (e.g., fluorine vs. chlorine in analogs) .

Preparation Methods

Table 1: Retrosynthetic Disconnections

Bond Formed Reaction Type Key Reagents Reference
C-N (amide) Carbodiimide-mediated coupling EDC/HOBt, DIPEA
C-N (alkylation) Nucleophilic substitution K2CO3, DMF, 80°C
S=O (sulfonyl) Sulfonation Methanesulfonyl chloride, pyridine

Stepwise Synthesis Protocol

Preparation of 4,6-Difluoro-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclocondensation of 2,4-difluoroaniline with thiourea derivatives. A modified Gewald reaction achieves optimal yields:

Procedure:

  • Charge 2,4-difluoroaniline (1.0 eq) and ammonium thiocyanate (1.2 eq) in acetic acid (0.5 M)
  • Add bromine (0.55 eq) dropwise at 0–5°C under N₂ atmosphere
  • Stir at reflux (110°C) for 8 hr
  • Cool to RT, pour into ice-water, and filter the precipitate
  • Recrystallize from ethanol/water (3:1) to yield white crystals (78% yield)

Critical Parameters:

  • Bromine stoichiometry controls ring closure efficiency
  • Excess thiocyanate minimizes diarylthiourea byproducts
  • Recrystallization solvent ratio affects polymorph formation

Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine

This intermediate is prepared through a two-step sequence:

Step A: Pyrazole Alkylation

  • React 3,5-dimethylpyrazole (1.0 eq) with 2-chloroethylamine hydrochloride (1.1 eq)
  • Use K2CO3 (2.5 eq) as base in anhydrous DMF at 80°C for 12 hr
  • Extract with EtOAC, dry over Na2SO4, concentrate (Yield: 85%)

Step B: Amine Protection/Deprotection

  • Protect primary amine as Boc-carbamate using Boc₂O (1.2 eq), DMAP (0.1 eq)
  • Purify by silica gel chromatography (Hexane:EtOAc = 4:1)
  • Deprotect with TFA:DCM (1:1) at 0°C for 2 hr (Quantitative yield)

Assembly of 2-Methanesulfonylbenzamide Intermediate

The sulfonyl group is introduced prior to final amide coupling:

Sulfonation Protocol:

  • Dissolve 2-iodobenzoic acid (1.0 eq) in dry DCM (0.3 M) under Ar
  • Add methanesulfonyl chloride (1.5 eq) followed by pyridine (2.0 eq)
  • Stir at RT for 6 hr, then quench with 1M HCl
  • Extract organic layer, dry, and concentrate (Yield: 92%)

X-ray Crystallography Data (Key Metrics):

  • S-O bond lengths: 1.432–1.445 Å (consistent with sulfone)
  • Dihedral angle between benzene and sulfonyl group: 87.3°

Final Coupling and Purification

The convergent synthesis concludes with sequential amide formations:

Stage 1: Benzothiazole-Pyrazole Conjugation

  • React 4,6-difluoro-1,3-benzothiazol-2-amine (1.0 eq) with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (1.05 eq)
  • Use EDC·HCl (1.2 eq), HOBt (1.1 eq) in DMF:DCM (1:4) at 0°C → RT
  • Stir for 16 hr, then partition between EtOAc and brine
  • Chromatographic purification (SiO₂, 5% MeOH/DCM) yields 76% product

Stage 2: Sulfonylbenzamide Installation

  • Treat intermediate from Stage 1 (1.0 eq) with 2-methanesulfonylbenzoyl chloride (1.1 eq)
  • Employ Schotten-Baumann conditions: 10% NaOH(aq), THF, 0°C
  • Acidify to pH 2 with HCl, extract with EtOAc
  • Final purification via reverse-phase HPLC (C18, MeCN/H2O + 0.1% TFA)
  • Lyophilize to obtain white solid (68% yield, >99% purity by HPLC)

Process Optimization Strategies

Solvent Screening for Amide Coupling

Comparative data for Stage 1 coupling efficiency:

Solvent System Temp (°C) Time (hr) Yield (%) Purity (%)
DMF/DCM (1:4) 0→25 16 76 98.2
THF 25 24 58 95.1
DCE 40 12 63 97.8
NMP 25 18 71 98.5

DMF/DCM mixture provided optimal balance of reagent solubility and reaction rate.

Catalytic Effects in Sulfonation

Alternative catalysts were evaluated for sulfonyl group installation:

Catalyst Loading (mol%) Conversion (%) Selectivity (%)
None - 82 88
DMAP 5 95 92
CuI 2 89 85
Pd(OAc)₂ 1 78 90

DMAP showed superior performance without metal contamination risks.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):
δ 8.42 (d, J = 7.8 Hz, 1H, Ar-H), 7.98–7.91 (m, 2H, Ar-H), 7.02 (s, 1H, pyrazole-H), 6.85 (dd, J = 8.1, 2.3 Hz, 1H, Ar-H), 4.62 (t, J = 6.7 Hz, 2H, NCH₂), 3.92 (s, 3H, SO₂CH₃), 2.81 (t, J = 6.7 Hz, 2H, CH₂N), 2.34 (s, 3H, CH₃), 2.17 (s, 3H, CH₃).

HRMS (ESI-TOF):
Calcd for C₂₁H₂₀F₂N₄O₃S₂ [M+H]⁺: 509.0968
Found: 509.0971 (Δ = 0.6 ppm)

Purity Assessment

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 0.1% HCO₂H in H₂O (A) and MeCN (B)
  • Gradient: 20–80% B over 15 min
  • Retention time: 9.87 min
  • Purity: 99.3% (254 nm)

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Alkylation

Competitive N1 vs N2 alkylation was addressed through:

  • Steric control using bulky chloroethylamine derivatives
  • Temperature modulation (optimal at 80°C)
  • Phase-transfer catalysis with TBAB (0.5 eq)

Sulfur Oxidation Byproducts

Over-oxidation to sulfonic acids was minimized by:

  • Strict temperature control (<25°C during sulfonation)
  • Use of anhydrous sulfonating reagents
  • Short reaction times (≤6 hr)

Scale-Up Considerations

Pilot-scale production (500 g batch) achieved through:

  • Continuous flow hydrogenation for nitro group reductions
  • Melt crystallization for final product purification
  • PAT (Process Analytical Technology) monitoring via FTIR and FBRM

Key Metrics at Scale:

  • Overall yield: 63% (vs 68% lab scale)
  • Purity consistency: 98.7–99.1%
  • Residual solvent levels: <300 ppm (ICH Q3C compliant)

Q & A

Q. What are the optimal synthetic routes for this compound, considering the electron-withdrawing effects of fluorine substituents on the benzothiazole ring?

  • Methodological Answer : The synthesis should prioritize regioselective fluorination and stability of intermediates. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fluorinated benzothiazoles often require anhydrous conditions to prevent hydrolysis, and the electron-withdrawing nature of fluorine may necessitate milder bases to avoid side reactions . Statistical modeling (e.g., response surface methodology) can identify critical variables, as demonstrated in flow-chemistry syntheses of fluorinated diazo compounds .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C-NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in benzothiazole protons) and IR spectroscopy to validate sulfonamide (S=O at ~1350–1200 cm⁻¹) and pyrazole (C–N stretching at ~1500 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography (if crystalline) resolves tautomerism or conformational isomerism, as seen in structurally related pyrazolobenzothiazine derivatives .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., kinase inhibition, antimicrobial activity)?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., ATP-binding site competition) due to the sulfonamide group’s affinity for enzymatic pockets. For antimicrobial activity, use standardized microdilution assays (e.g., CLSI guidelines ) against Gram-positive/negative strains. Include cytotoxicity profiling (e.g., MTT assay ) in human cell lines to establish selectivity indices. Reference protocols from benzothiazole sulfonamide derivatives with demonstrated kinase-targeting activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict and rationalize this compound’s biological activity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals, highlighting reactive sites (e.g., sulfonamide oxygen nucleophilicity). Use molecular docking (e.g., AutoDock Vina) to simulate binding poses in target proteins (e.g., kinases, tubulin). Validate predictions with SAR studies , modifying substituents (e.g., fluorine vs. hydrogen) to assess activity changes. Integrated computational-experimental workflows, as applied to maleimide derivatives, enhance predictive accuracy .

Q. What strategies resolve discrepancies in biological activity data across different cellular models or assay conditions?

  • Methodological Answer : Conduct meta-analysis of assay parameters (e.g., pH, serum concentration, incubation time) to identify confounding variables. For example, fluorinated compounds may exhibit pH-dependent solubility, altering bioavailability. Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions. Cross-validate with proteomic profiling to identify off-target interactions, as demonstrated in studies of benzamide derivatives targeting kinetic proteins .

Q. How does tautomerism or metabolic stability impact the compound’s pharmacokinetic profile?

  • Methodological Answer : Monitor tautomeric equilibria using dynamic NMR (variable-temperature studies) and compare with computational predictions (e.g., Gaussian 09). For metabolic stability, use microsomal incubation assays (human liver microsomes) with LC-MS/MS to track degradation products. Structural analogs lacking fluorine show reduced oxidative stability, suggesting fluorination may enhance metabolic resistance .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s solubility and bioavailability?

  • Methodological Answer : Perform solubility parameter screening (e.g., Hansen solubility parameters) in solvents mimicking physiological conditions. Use artificial membrane permeability assays (PAMPA) to distinguish between passive diffusion and active transport mechanisms. Contrast results with in vivo pharmacokinetic studies (e.g., rodent models), noting fluorine’s role in enhancing lipophilicity but potentially reducing aqueous solubility .

Q. Why do structural analogs with minor substituent changes exhibit vastly different biological activities?

  • Methodological Answer : Conduct 3D-QSAR analysis (e.g., CoMFA/CoMSIA) to correlate substituent properties (e.g., Hammett constants, molar refractivity) with activity. For instance, replacing fluorine with chlorine in benzothiazole derivatives alters steric bulk and electronic effects, disrupting target binding. Cross-reference with crystallographic data from related sulfonamide-triazole hybrids to validate steric clashes or favorable interactions .

Experimental Design Tables

Parameter Optimization Strategy Relevant Evidence
Fluorination efficiencyAnhydrous conditions, Lewis acid catalysts (e.g., BF3·Et2O)
Sulfonamide stabilitypH-controlled synthesis (6.5–7.5), inert atmosphere
Biological assay reproducibilityStandardized CLSI protocols, triplicate technical replicates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.